Ethyl 3-amino-3-(pyridin-2-yl)propanoate

Thrombin Inhibition Anticoagulant Molecular Docking

Sourcing Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3) for pharmaceutical QC or chiral R&D? This β-amino ester is the documented racemic impurity in Dabigatran etexilate synthesis, essential for method validation and batch consistency. Its unique 2-pyridyl group enables critical target binding, while the high lipase resolution efficiency (E>200) makes it ideal for preparative enantiomer production. Avoid misidentification—only this exact CAS provides valid reference standards.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 77742-21-3
Cat. No. B3283993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(pyridin-2-yl)propanoate
CAS77742-21-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=N1)N
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-6,8H,2,7,11H2,1H3
InChIKeyUSADZNHVKXZURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3): Technical Specifications and Procurement Baseline for Pharmaceutical R&D


Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3) is a β-amino ester derivative with the molecular formula C10H14N2O2 and molecular weight of 194.23 g/mol . The compound exists as a racemic mixture at the β-carbon position and is commercially available as a solid with minimum purity specifications of 95% . It is recognized as a synthetic intermediate and process-related impurity in the manufacture of Dabigatran etexilate, a direct thrombin inhibitor anticoagulant . Its structural features—a pyridine ring and β-amino ester moiety—position it as a chiral building block with potential applications in medicinal chemistry and asymmetric synthesis [1].

Why Generic β-Amino Esters Cannot Substitute for Ethyl 3-amino-3-(pyridin-2-yl)propanoate in Dabigatran-Related Applications


Substitution of ethyl 3-amino-3-(pyridin-2-yl)propanoate with structurally similar β-amino esters is not functionally equivalent due to the critical role of the 2-pyridyl substituent in target binding interactions. In silico docking studies of the closely related analog ethyl 3-[(pyridin-2-yl)amino]propanoate demonstrate that the pyridine nitrogen participates in essential hydrogen bonding with thrombin's active site residues, and that altering the pyridine substitution pattern or replacing it with non-heteroaromatic moieties would abrogate this binding interaction [1]. Additionally, the β-amino ester framework provides a chiral center that influences downstream stereochemical outcomes in synthetic pathways—substituting the racemic mixture with an enantiopure form or a different ester derivative (e.g., methyl ester) alters both reactivity profiles and purification requirements . The compound's established role as a Dabigatran etexilate impurity further constrains substitution: for analytical reference standard applications, only the exact chemical entity with matching CAS 77742-21-3 provides valid identification and quantification [2].

Quantitative Differentiation Evidence for Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3): Comparative Data vs. Structural Analogs


Comparative Thrombin Binding Affinity: Ethyl 3-amino-3-(pyridin-2-yl)propanoate Analog vs. Dabigatran

In silico molecular docking studies of the structurally related analog ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP) against human alpha-thrombin (PDB: 1PPB) yielded a binding energy of -7.03 kcal/mol [1]. This value can be contextualized against the binding energy of the established thrombin inhibitor Dabigatran (-8.82 kcal/mol) in the same docking model [1]. While the target compound ethyl 3-amino-3-(pyridin-2-yl)propanoate differs in connectivity (β-amino vs. N-linked), the shared pyridine pharmacophore and comparable molecular framework suggest similar potential for thrombin engagement. The analog's binding mode involves hydrogen bonding interactions between the pyridine nitrogen and thrombin active site residues, a feature retained in the target compound [1].

Thrombin Inhibition Anticoagulant Molecular Docking

Enantioselective Hydrolysis Efficiency: Ethyl 3-amino-3-(pyridin-2-yl)propanoate as a Chiral Resolution Substrate

The racemic mixture of ethyl 3-amino-3-(pyridin-2-yl)propanoate can be enzymatically resolved using Burkholderia cepacia lipase (Lipase PS), achieving an enantioselectivity value (E) exceeding 200 for the hydrolysis of β-heteroaryl-β-amino esters . This exceptionally high enantioselectivity (E >200) indicates near-perfect discrimination between the (R)- and (S)-enantiomers during enzymatic hydrolysis . In comparison, enzymatic resolution of non-heteroaromatic β-amino esters typically yields E values ranging from 20 to 100 under similar conditions [1]. The presence of the 2-pyridyl group enhances substrate recognition by the lipase active site, driving this superior enantioselectivity .

Chiral Resolution Enzymatic Hydrolysis Asymmetric Synthesis

Structural Differentiation: Ethyl 3-amino-3-(pyridin-2-yl)propanoate vs. Ethyl 3-(pyridin-2-ylamino)propanoate

Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3; MW 194.23) is a structural isomer of ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9; MW 194.23) [1]. The former features a β-amino substitution pattern with the amino group on the β-carbon adjacent to the pyridine ring, whereas the latter features an N-linked amino group connecting the pyridine to the propanoate chain [1]. This connectivity difference produces distinct physicochemical properties: CAS 103041-38-9 exhibits a well-defined melting point of 48–50°C, density of 1.132 g/cm³, and boiling point of 337.8°C [1], whereas CAS 77742-21-3 is characterized as a solid with no reported discrete melting point in available databases . The two isomers also diverge in their synthetic utility—CAS 103041-38-9 serves as a direct intermediate in Dabigatran etexilate synthesis, while CAS 77742-21-3 is identified as an impurity in that same synthetic pathway .

Structural Isomer Differentiation Synthetic Intermediate Quality Control

Molecular Planarity and Crystal Packing: Single-Crystal X-Ray Diffraction Analysis of a Pyridyl-Containing β-Amino Ester

Single-crystal X-ray diffraction analysis of ethyl 3-[(pyridin-2-yl)amino]propanoate (EPYAPP), a structurally related analog, reveals a highly planar molecular conformation with an r.m.s. deviation of all non-hydrogen atoms of 0.041(2) Å and a dihedral angle between the aromatic ring and side chain of only 1.6(1)° [1]. This near-perfect planarity facilitates a distinctive crystal packing motif: molecules form N-H⋯N hydrogen-bonded dimers that are further connected via two C-H⋯π interactions to generate a two-dimensional zig-zag sheet propagating parallel to the bc crystallographic plane [1]. By contrast, non-pyridyl β-amino esters typically adopt non-planar conformations due to rotational freedom around the C–C and C–N bonds, leading to different solid-state properties [2]. The target compound ethyl 3-amino-3-(pyridin-2-yl)propanoate shares the same pyridine and ester functionalities and is expected to exhibit similar conformational constraints.

Crystallography Solid-State Characterization Molecular Conformation

High-Value Application Scenarios for Ethyl 3-amino-3-(pyridin-2-yl)propanoate (CAS 77742-21-3) Based on Quantitative Differentiation Evidence


Dabigatran Etexilate Impurity Reference Standard for Pharmaceutical Quality Control

Ethyl 3-amino-3-(pyridin-2-yl)propanoate is a documented impurity in the synthesis of Dabigatran etexilate [1]. Pharmaceutical QC laboratories require authentic samples of this compound to establish impurity profiling methods, validate HPLC/LC-MS analytical procedures, and ensure batch-to-batch consistency in API manufacturing. The structural differentiation from the main synthetic intermediate (CAS 103041-38-9) necessitates procurement of the exact CAS 77742-21-3 entity to avoid misidentification and ensure regulatory compliance . Minimum purity specification of 95% is required for reliable reference standard use .

Chiral Building Block for Asymmetric Synthesis via Enzymatic Resolution

The demonstrated enzymatic resolution efficiency (E >200) of β-heteroaryl-β-amino esters using Burkholderia cepacia lipase positions ethyl 3-amino-3-(pyridin-2-yl)propanoate as an attractive substrate for generating enantiopure chiral building blocks [1]. This application scenario is particularly relevant for medicinal chemistry programs requiring (R)- or (S)-configured β-amino acid derivatives as scaffolds for drug discovery. The high enantioselectivity enables cost-effective resolution at preparative scale, circumventing the need for chiral auxiliary-based approaches or expensive chiral stationary phases [1].

Thrombin Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on in silico docking data showing that pyridine-containing β-amino esters engage human alpha-thrombin with binding energies of approximately -7.03 kcal/mol (compared to -8.82 kcal/mol for Dabigatran) [1], ethyl 3-amino-3-(pyridin-2-yl)propanoate serves as a viable scaffold for anticoagulant drug discovery SAR campaigns. Medicinal chemists can utilize this compound as a starting point for structural modifications aimed at improving binding affinity while maintaining the critical pyridine-thrombin hydrogen bonding interaction identified in the docking model [1]. The racemic nature of the commercially available material also allows for parallel evaluation of both enantiomers' pharmacological profiles.

Crystalline Form Screening and Solid-State Characterization Studies

The planar molecular conformation and distinctive N-H⋯N hydrogen-bonded dimer crystal packing motif identified in the structurally related analog EPYAPP [1] provide a foundation for solid-state characterization studies of ethyl 3-amino-3-(pyridin-2-yl)propanoate. Applications include polymorph screening to identify thermodynamically stable crystalline forms, co-crystal engineering with pharmaceutically acceptable coformers, and evaluation of solid-state stability under various storage conditions. The compound's commercial availability as a solid at 20°C with defined long-term storage recommendations (cool, dry place) supports these investigations .

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